(+)-Dolineone

Description

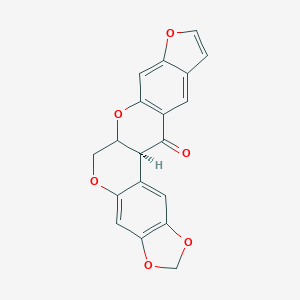

Structure

3D Structure

Properties

CAS No. |

10065-28-8 |

|---|---|

Molecular Formula |

C19H12O6 |

Molecular Weight |

336.3 g/mol |

IUPAC Name |

(1S)-5,7,11,14,18-pentaoxahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-2,4(8),9,15(23),16,19,21-heptaen-24-one |

InChI |

InChI=1S/C19H12O6/c20-19-11-3-9-1-2-21-12(9)5-14(11)25-17-7-22-13-6-16-15(23-8-24-16)4-10(13)18(17)19/h1-6,17-18H,7-8H2/t17?,18-/m0/s1 |

InChI Key |

RAJDDCCSNZAPCH-ZVAWYAOSSA-N |

SMILES |

C1C2C(C3=CC4=C(C=C3O1)OCO4)C(=O)C5=C(O2)C=C6C(=C5)C=CO6 |

Isomeric SMILES |

C1C2[C@H](C3=CC4=C(C=C3O1)OCO4)C(=O)C5=C(O2)C=C6C(=C5)C=CO6 |

Canonical SMILES |

C1C2C(C3=CC4=C(C=C3O1)OCO4)C(=O)C5=C(O2)C=C6C(=C5)C=CO6 |

melting_point |

233-235°C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of + Dolineone

Botanical Sources and Distribution

(+)-Dolineone has been identified in several plant species, primarily within the Pachyrhizus genus and Neorautanenia genus.

Pachyrhizus Species:

Pachyrhizus erosus , commonly known as jicama or yam bean, is a significant source of this compound. This species is native to tropical and subtropical regions of the Americas, including Mexico, and has been cultivated extensively in Asia researchgate.netwikipedia.org. The seeds of P. erosus are particularly noted for containing rotenoids, including this compound, and are known for their insecticidal and acaricidal properties researchgate.net. Research has reported the isolation of this compound from the acetone (B3395972) extract of P. erosus seeds with a reported yield of 0.006% researchgate.netmdpi.com.

Pachyrhizus tuberosus , also known as the Amazonian yam bean, is another species within the Pachyrhizus genus from which this compound has been reported nih.govclvaw-cdnwnd.com.

Neorautanenia mitis :

The roots of Neorautanenia mitis, a shrubby perennial plant native to tropical Africa, have also been identified as a source of this compound researchgate.netnih.govmdpi.comcapriviflora.com. This plant is utilized in traditional medicine in Nigeria for its purported antidiarrheal properties, with compounds like this compound being among the abundant isolates from its root extracts nih.govmdpi.com.

Table 1: Botanical Sources and Reported Yields of this compound

| Botanical Source | Part Used | Reported Yield (%) | Reference(s) |

| Pachyrhizus erosus | Seeds | 0.006 | researchgate.netmdpi.com |

| Pachyrhizus tuberosus | Seeds | Not specified | nih.govclvaw-cdnwnd.com |

| Neorautanenia mitis | Roots | Not specified | researchgate.netnih.govmdpi.com |

Advanced Extraction and Purification Techniques from Natural Matrices

The isolation of this compound from its natural sources typically involves a series of extraction and purification steps, with chromatography playing a central role.

Chromatographic Methodologies for Isolation and Enrichment

Chromatographic techniques are essential for separating and purifying this compound from complex plant extracts.

Column Chromatography: This technique has been widely employed for the isolation of isoflavonoids, including this compound, from plant materials. For instance, column chromatography using silica (B1680970) gel (Silica Gel 60) has been instrumental in isolating this compound from the acetone or dichloromethane (B109758) extracts of Pachyrhizus erosus seeds researchgate.netmdpi.comredalyc.orgresearchgate.net.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful method for purifying natural products, including compounds like this compound, especially when higher purity is required or for obtaining smaller quantities of pure substances for analysis clvaw-cdnwnd.comjshanbon.comhilarispublisher.commdpi.com. HPLC can be utilized in various modes, such as normal phase or reversed phase, depending on the polarity of the target compound mdpi.com.

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary step for assessing the composition of extracts and for developing separation methods before employing more advanced chromatographic techniques. It is also used for qualitative analysis and identifying the presence of specific compounds redalyc.orghilarispublisher.cominterchim.com.

Sephadex LH-20 Chromatography: This technique has been used in combination with other chromatographic methods for the separation of phytochemical components from extracts of Neorautanenia mitis researchgate.net.

Biosynthetic Pathways of + Dolineone

Proposed Biosynthetic Routes for Rotenoids and Related Isoflavonoids

The journey to (+)-Dolineone begins with the general phenylpropanoid pathway, which serves as the foundational route for a vast array of plant secondary metabolites. This pathway commences with the amino acid L-phenylalanine, which undergoes a series of enzymatic modifications to produce 4-coumaroyl-CoA. This intermediate is a critical branch point, leading to the biosynthesis of flavonoids and isoflavonoids.

The formation of the isoflavonoid (B1168493) skeleton is the committed step towards rotenoid biosynthesis. This crucial transformation is catalyzed by the enzyme isoflavone (B191592) synthase, which mediates a 1,2-aryl migration of the B-ring on a flavanone (B1672756) intermediate, converting it into a 2-hydroxyisoflavanone (B8725905). Subsequent dehydration yields the core isoflavone structure.

For the biosynthesis of rotenoids like this compound, a specific isoflavone precursor is required. Based on the structure of this compound, the most probable isoflavonoid intermediate is 9-demethylmunduserone (B1260158). This key intermediate is believed to be a parent compound for a subfamily of rotenoids. The conversion of an earlier isoflavone into 9-demethylmunduserone involves hydroxylation and methoxylation reactions at specific positions on the aromatic rings, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, respectively.

The transformation from the isoflavone precursor to the rotenoid core of this compound involves the addition of a C1 unit, which will form the C-6 of the rotenoid structure, followed by cyclization. This process is a hallmark of rotenoid biosynthesis and establishes the characteristic B/C/D ring system.

A proposed biosynthetic pathway leading to this compound is outlined below:

| Step | Precursor | Product | Key Transformation |

| 1 | L-Phenylalanine | 4-coumaroyl-CoA | Phenylpropanoid Pathway |

| 2 | 4-coumaroyl-CoA + 3x Malonyl-CoA | Naringenin (B18129) Chalcone (B49325) | Chalcone Synthase (CHS) |

| 3 | Naringenin Chalcone | (2S)-Naringenin | Chalcone Isomerase (CHI) |

| 4 | (2S)-Naringenin | 2-Hydroxyisoflavanone Intermediate | Isoflavone Synthase (IFS) |

| 5 | 2-Hydroxyisoflavanone Intermediate | Isoflavone (e.g., Genistein) | 2-Hydroxyisoflavanone Dehydratase (HID) |

| 6 | Isoflavone | 9-Demethylmunduserone | Hydroxylations and Methylations |

| 7 | 9-Demethylmunduserone | This compound | C1 addition and Cyclization |

Characterization of Key Enzymatic Transformations in Isoflavonoid Biogenesis

The biosynthesis of this compound is dependent on a series of well-characterized enzymatic transformations that are fundamental to isoflavonoid and, by extension, rotenoid formation. These enzymes orchestrate the precise assembly of the molecular scaffold.

Key Enzymes in the Upstream Isoflavonoid Pathway:

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to its CoA ester, 4-coumaroyl-CoA. |

| Chalcone synthase | CHS | A polyketide synthase that condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. |

| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin. |

| Isoflavone synthase | IFS | A key cytochrome P450 enzyme (CYP93C) that catalyzes the rearrangement of the flavanone B-ring to form a 2-hydroxyisoflavanone. nih.govnih.gov |

| 2-Hydroxyisoflavanone dehydratase | HID | Catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to form the isoflavone. nih.govnih.gov |

The subsequent steps leading from a basic isoflavone to the specific precursor for this compound involve further modifications. These are primarily catalyzed by:

Cytochrome P450 Monooxygenases (CYPs): This vast superfamily of enzymes is crucial for the hydroxylation and other oxidative modifications of the isoflavone core. nih.govnih.gov The specific substitution pattern of this compound necessitates the action of highly specific CYPs to introduce hydroxyl groups at the correct positions.

O-Methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups, a common decoration on the isoflavonoid skeleton. The methoxy (B1213986) groups present in the precursor to this compound are installed by specific OMTs.

The final cyclization step to form the rotenoid ring system is a less characterized but critical transformation. It is hypothesized to be catalyzed by a specific cyclase enzyme.

Genetic Basis and Pathway Engineering Considerations for Enhanced Production

The production of this compound is genetically controlled, with the expression of the biosynthetic genes being tightly regulated. The genes encoding the enzymes of the isoflavonoid pathway, such as PAL, CHS, CHI, and IFS, have been identified and characterized in various leguminous plants. nih.govnih.gov The expression of these genes is often induced by developmental cues and environmental stresses, including pathogen attack, indicating the role of these compounds in plant defense.

Transcription factors, particularly from the MYB family, are known to play a significant role in regulating the expression of genes in the isoflavonoid pathway. nih.gov These regulatory proteins can act as activators or repressors, controlling the metabolic flux towards the production of specific isoflavonoids.

Metabolic engineering offers a promising avenue for enhancing the production of valuable isoflavonoids and their derivatives, such as rotenoids. Several strategies could be envisioned for increasing the yield of this compound:

Co-expression of Multiple Genes: A more effective approach may involve the simultaneous overexpression of several genes in the pathway to boost the entire metabolic pipeline leading to the desired compound. nih.gov

Downregulation of Competing Pathways: Metabolic flux could be directed towards this compound by using gene-silencing technologies, such as RNA interference (RNAi), to suppress the expression of enzymes in competing biosynthetic branches.

Engineering of Regulatory Factors: Overexpressing or modifying transcription factors that positively regulate the isoflavonoid pathway could lead to a coordinated upregulation of the necessary biosynthetic genes.

While these strategies have been successfully applied to increase the production of other isoflavonoids in model plants and microorganisms, their application to this compound is currently theoretical due to the lack of specific knowledge about its dedicated biosynthetic genes. frontiersin.org Future research focused on identifying and characterizing the specific enzymes and regulatory genes involved in the later steps of this compound biosynthesis will be crucial for developing effective metabolic engineering strategies for its enhanced production.

Chemical Synthesis Strategies for + Dolineone and Its Analogs

Total Synthesis Approaches to the Dolineone Molecular Scaffold

The total synthesis of a natural product like (+)-Dolineone is a complex undertaking that requires a carefully planned retrosynthetic analysis to identify key bond disconnections and strategic intermediates. While a definitive, widely-cited total synthesis of this compound remains elusive in readily available scientific literature, the general principles of natural product synthesis provide a framework for potential approaches.

A hypothetical total synthesis would likely involve the construction of the core heterocyclic ring system as a pivotal step. Strategies could include convergent approaches, where different fragments of the molecule are synthesized independently before being coupled together in the later stages of the synthesis. Alternatively, a linear approach might be employed, where the molecule is built step-by-step from a single starting material. Key reactions for forming the carbocyclic and heterocyclic rings might involve cycloadditions, transition-metal-catalyzed cross-coupling reactions, or intramolecular cyclizations.

Table 1: Potential Key Reactions in the Total Synthesis of this compound

| Reaction Type | Potential Application in this compound Synthesis |

| Diels-Alder Reaction | Construction of a six-membered ring within the scaffold. |

| Palladium-Catalyzed Cross-Coupling | Formation of key carbon-carbon bonds to assemble the scaffold. |

| Intramolecular Heck Reaction | Cyclization to form a key heterocyclic ring. |

| Aldol Condensation | Formation of a key carbon-carbon bond and introduction of a hydroxyl group. |

| Asymmetric Epoxidation | Introduction of a stereocenter with high enantioselectivity. |

Stereoselective Synthetic Methodologies and Control

Achieving the correct stereochemistry is a critical challenge in the synthesis of any chiral natural product, including this compound. Stereoselective control ensures that the desired three-dimensional arrangement of atoms is obtained, which is crucial for the molecule's biological activity.

Several strategies are available to control stereochemistry during a synthesis. Chiral pool synthesis utilizes readily available enantiopure starting materials to introduce stereocenters into the target molecule. Asymmetric catalysis, employing chiral catalysts, can induce enantioselectivity in key bond-forming reactions. Substrate-controlled synthesis relies on the existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions. The specific stereocenters in this compound would necessitate the careful application of one or more of these methodologies to achieve the desired enantiomer. For instance, an asymmetric dihydroxylation or epoxidation could be employed to install key oxygenated stereocenters with high fidelity.

Development and Application of Novel Synthetic Transformations

The pursuit of a total synthesis often drives the development of new and innovative synthetic methods. While specific novel transformations developed exclusively for a this compound synthesis are not prominently documented, the synthesis of structurally related complex natural products frequently showcases new reactions. These can include novel C-H activation strategies for late-stage functionalization, the development of new catalysts for challenging cross-coupling reactions, or the discovery of new cascade reactions that can rapidly build molecular complexity from simple starting materials. A future synthesis of this compound would likely benefit from and potentially contribute to this ongoing innovation in synthetic organic chemistry.

Design and Preparation of Synthetic Analogs and Derivatives

The synthesis of analogs and derivatives of a natural product is a crucial step in understanding its structure-activity relationship (SAR) and in developing new therapeutic agents with improved properties.

Strategic Modifications for Structural Diversity

Strategic modifications to the this compound scaffold could be planned to probe the importance of different functional groups and structural motifs for its biological activity. These modifications might include:

Variation of substituents: Replacing existing substituents on the aromatic or heterocyclic rings with other functional groups (e.g., halogens, alkyl groups, electron-donating or electron-withdrawing groups) to explore electronic and steric effects.

Introduction of new functional groups: Adding new functionalities that could enhance potency, improve pharmacokinetic properties, or provide a handle for further derivatization.

These modifications would be guided by computational modeling and an understanding of the putative biological target of this compound.

Exploiting Synthetic Routes for Libraries of Related Compounds

An efficient total synthesis route can be adapted to produce a library of related compounds. This is often achieved through a divergent synthetic strategy, where a common intermediate is used to generate a variety of final products through different reaction pathways. For example, a late-stage intermediate in the synthesis of this compound could be subjected to a range of different chemical transformations to introduce diversity at a specific position. The development of solid-phase synthesis techniques could also facilitate the rapid and parallel synthesis of a large number of analogs.

Table 2: Hypothetical Library Generation from a this compound Intermediate

| Common Intermediate | Reaction Type | Resulting Analogs |

| Late-stage intermediate with a free hydroxyl group | Esterification | Library of ester derivatives |

| Late-stage intermediate with a reactive C-H bond | C-H functionalization | Library of analogs with diverse substituents |

| Late-stage intermediate with a ketone | Reductive amination | Library of amine derivatives |

The creation of such libraries is invaluable for medicinal chemistry programs aimed at optimizing the therapeutic potential of natural product leads.

Molecular and Cellular Mechanisms of Action of + Dolineone

Identification of Biological Targets and Molecular Interactions

Research into the biological targets of (+)-Dolineone has identified its significant activity in modulating ion channels, with emerging insights into its potential interaction with mitochondrial components.

This compound has demonstrated potent inhibitory effects on critical ion channels involved in epithelial transport, specifically the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel and the TMEM16A calcium-activated chloride channel. Studies have shown that this compound inhibits cyclic adenosine (B11128) monophosphate (cAMP)-induced chloride secretion across T84 cell monolayers, a process mediated by CFTR, with a reported IC₅₀ value of approximately 0.81 μM researchgate.netresearchgate.net. This inhibitory activity was found to be the most potent among several tested compounds isolated from Neorautanenia mitis, including neodulin, pachyrrhizine, and neotenone (B157354) researchgate.netresearchgate.net.

Furthermore, this compound also exhibits inhibitory activity against the TMEM16A channel, also known as Anoctamin 1, which is a calcium-activated chloride channel. In Calu-3 cells, this compound was found to inhibit TMEM16A with an IC₅₀ value of approximately 4.38 μM researchgate.net. The modulation of both CFTR and TMEM16A channels by this compound positions it as a potential lead compound for the development of therapeutics targeting secretory diarrheal diseases, which are often characterized by dysregulated ion and fluid transport researchgate.netresearchgate.net.

| Target Channel | Inhibition Type | IC₅₀ Value (μM) | Cell Line | Reference(s) |

| CFTR Cl⁻ | Inhibition | ~0.81 | T84 | researchgate.netresearchgate.net |

| TMEM16A | Inhibition | ~4.38 | Calu-3 | researchgate.net |

While direct experimental evidence detailing this compound's specific interaction with mitochondrial targets is not extensively provided in the reviewed literature, its classification within the rotenoid family suggests a potential link to mitochondrial function. Rotenoids, as a class, are known to inhibit mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a key component of the electron transport chain involved in cellular respiration and ATP production researchgate.net. Given that this compound is a rotenoid, it is plausible that it may exert some of its effects through modulation of mitochondrial bioenergetics or related pathways, although specific studies confirming this for this compound are needed. Mitochondrial dysfunction is implicated in various human diseases, making mitochondrial targets a significant area for pharmacological intervention nih.govplos.org.

Molecular Basis of Insecticidal and Acaricidal Mechanisms

Disruption of Energy Metabolism in Pest Organisms

While this compound is recognized for its insecticidal and acaricidal properties researchgate.netcolab.wsnih.govunam.mx, the specific molecular mechanisms underlying these effects, particularly concerning the disruption of energy metabolism, are not clearly defined in the available research. Related compounds, such as rotenone (B1679576), have been shown to inhibit the mitochondrial respiratory chain researchgate.net, a critical component of energy metabolism. However, direct evidence linking this compound to the disruption of insect or acarid energy metabolism, such as impacting ATP production or metabolic pathways, is currently lacking.

Neurological and Physiological Impact at the Cellular Level

The identified inhibition of CFTR and TMEM16A channels by this compound suggests an impact on cellular physiological processes, particularly ion transport researchgate.netresearchgate.net. However, specific neurological targets or broader physiological impacts at the cellular level that are characteristic of many common insecticides (e.g., acetylcholinesterase inhibition, disruption of voltage-gated sodium channels) have not been directly attributed to this compound in the reviewed literature. While general neurotoxicity of pesticides is a known concern unam.mxals-journal.comnih.govfrontiersin.orgindexcopernicus.com, the precise cellular targets of this compound within the nervous system of pest organisms remain to be fully characterized.

In Vitro Cellular Studies and Selectivity Assessments

In vitro studies have provided some insights into the cellular effects and potential selectivity of this compound. As noted, it exhibits inhibitory activity against CFTR and TMEM16A channels with IC50 values in the low micromolar range researchgate.netresearchgate.net. Concurrently, this compound has demonstrated low cytotoxicity against mammalian cell lines, such as Vero and BHK21 cells, with IC50 values exceeding 29.6 μM and 57.30 μM, respectively researchgate.net. Similarly, it was found to be non-cytotoxic to K562 human leukemia cells nih.gov. These findings suggest a degree of selectivity, where the compound exhibits activity against specific ion channels at concentrations significantly lower than those causing general cellular toxicity in mammalian systems. However, direct comparative in vitro studies assessing its effects on specific insect or acarid cell lines versus mammalian cell lines are limited, which would provide a more definitive understanding of its selectivity profile in a pest control context.

Data Tables

Table 1: In Vitro Activity and Cytotoxicity of this compound

| Target/Cell Line | IC50 (μM) | Assay Type | Reference |

| CFTR channel | ~0.81 | Channel Inhibition | researchgate.net |

| TMEM16A channel | ~4.38 | Channel Inhibition | researchgate.net |

| Vero cells | >29.6 | Cytotoxicity | researchgate.net |

| BHK21 cells | >57.30 ± 6.77 | Cytotoxicity | researchgate.net |

| K562 human leukemia cells | Not cytotoxic | Cytotoxicity | nih.gov |

Note: IC50 values represent the concentration of the compound that inhibits a specific biological function by 50% or reduces cell viability by 50%. "Not cytotoxic" indicates no significant reduction in cell viability at tested concentrations.

Advanced Research Methodologies in + Dolineone Studies

Omics-Based Approaches for Comprehensive Mechanism Elucidation

"Omics" technologies provide a holistic view of the molecular changes within a biological system in response to a substance like (+)-Dolineone. By simultaneously measuring entire sets of molecules, researchers can uncover complex biological pathways and mechanisms of action.

Proteomics

Proteomics, the large-scale study of proteins, could be employed to identify the protein targets of this compound and understand its impact on cellular protein expression. A hypothetical proteomics study on this compound might involve treating a specific cell line with the compound and then using techniques like mass spectrometry-based proteomics to compare the protein profiles of treated and untreated cells.

Potential Research Findings: Such a study could reveal which proteins are upregulated or downregulated upon exposure to this compound. For instance, it might be discovered that proteins involved in apoptosis, cell cycle regulation, or stress responses are significantly altered. This would provide crucial clues about the compound's mechanism of action.

Hypothetical Data Table: Proteomic Analysis of Cells Treated with this compound

| Protein ID | Protein Name | Fold Change | p-value | Potential Function |

| P12345 | Apoptosis Regulator BAX | +2.5 | <0.01 | Pro-apoptotic |

| Q67890 | Cyclin-dependent kinase 2 | -1.8 | <0.05 | Cell cycle progression |

| R13579 | Heat shock protein 70 | +3.1 | <0.01 | Cellular stress response |

Metabolomics

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. A metabolomics approach to studying this compound would involve analyzing the changes in metabolite profiles in cells or organisms exposed to the compound.

Potential Research Findings: This could uncover alterations in key metabolic pathways. For example, a study might find that this compound treatment leads to a significant shift in glucose metabolism or lipid profiles, suggesting an impact on cellular energy production or membrane composition.

Hypothetical Data Table: Metabolomic Analysis of Cells Treated with this compound

| Metabolite | Pathway | Fold Change | p-value |

| Lactate | Glycolysis | +2.1 | <0.05 |

| Citrate | Krebs Cycle | -1.5 | <0.05 |

| Palmitic Acid | Fatty Acid Metabolism | +1.7 | <0.01 |

Transcriptomics

Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome. By analyzing the transcriptome, researchers can understand how this compound affects gene expression.

Potential Research Findings: A transcriptomics study could identify genes whose expression is significantly changed by this compound. This could point to the signaling pathways that are activated or inhibited by the compound, offering a broad view of its cellular effects.

Hypothetical Data Table: Transcriptomic Analysis of Cells Treated with this compound

| Gene Symbol | Gene Name | Fold Change | p-value | Associated Pathway |

| TP53 | Tumor Protein P53 | +3.0 | <0.01 | Apoptosis |

| MYC | MYC Proto-Oncogene | -2.2 | <0.01 | Cell Proliferation |

| VEGFA | Vascular Endothelial Growth Factor A | -1.9 | <0.05 | Angiogenesis |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Interaction Mapping

Advanced spectroscopic techniques are crucial for determining the precise three-dimensional structure of this compound and for mapping its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D and 3D NMR, would be instrumental in confirming the stereochemistry and conformational dynamics of this compound in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. Tandem MS (MS/MS) could be used to study its fragmentation patterns, aiding in structural confirmation.

X-ray Crystallography: If a suitable crystal of this compound can be obtained, X-ray crystallography could provide an unambiguous determination of its solid-state three-dimensional structure. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy would be useful for studying the chirality of this compound and for monitoring conformational changes in target proteins upon binding. austinpublishinggroup.com

Hypothetical Data Table: Spectroscopic Data for this compound

| Technique | Parameter | Observed Value |

| ¹H NMR (500 MHz) | Chemical Shift (δ) | Multiple peaks with specific splitting patterns |

| ¹³C NMR (125 MHz) | Chemical Shift (δ) | Resonances corresponding to all carbon atoms |

| HRMS (ESI-TOF) | m/z [M+H]⁺ | Calculated and found values matching the elemental composition |

| Circular Dichroism | [θ] at 280 nm | Positive or negative value indicating chirality |

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods are powerful tools for predicting and understanding the interactions between a small molecule like this compound and its potential biological targets.

Molecular Docking: This computational technique could be used to predict the preferred binding orientation of this compound to a specific protein target. nih.gov The results are often expressed as a docking score, which estimates the binding affinity.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the this compound-protein complex over time. nih.gov This can provide insights into the stability of the interaction and the conformational changes that may occur upon binding.

Hypothetical Data Table: Computational Analysis of this compound Interaction with a Target Protein

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -8.5 | Favorable predicted binding affinity |

| Key Interacting Residues | Tyr123, Phe256, Arg301 | Amino acids in the binding pocket forming key interactions |

| RMSD of Ligand (MD Simulation) | 1.2 Å | Stable binding of this compound in the active site over the simulation time |

| Number of Hydrogen Bonds (MD Simulation) | Average of 3 | Indicates stable hydrogen bonding interactions |

Future Perspectives and Research Challenges for + Dolineone

Unexplored Biosynthetic Enzyme Characterization and Pathway Engineering Opportunities

The biosynthesis of rotenoids like (+)-Dolineone is believed to originate from the isoflavonoid (B1168493) pathway, which itself stems from the broader phenylpropanoid pathway. frontiersin.orgfrontiersin.org Isoflavonoids are predominantly found in leguminous plants and are synthesized from flavonoid intermediates. frontiersin.org The committed step to the isoflavonoid backbone is catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme that facilitates the migration of an aryl group. frontiersin.orgnih.gov Subsequent enzymatic modifications, including hydroxylations, methylations, and cyclizations, are required to build the complex pentacyclic structure of this compound.

A primary challenge is the identification and characterization of the specific enzymes responsible for the later, often highly specific, steps in the this compound pathway. Many key enzymes in isoflavonoid biosynthesis have been characterized, such as phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and isoflavone synthase (IFS). frontiersin.orgmdpi.com However, the precise enzymes that catalyze the formation of the unique dihydrofuran-pyran ring system in this compound are yet to be elucidated. Future research must focus on genome mining of the producing organism to identify the biosynthetic gene cluster (BGC) for dolineone. Once identified, heterologous expression and in vitro characterization of the encoded enzymes will be crucial.

Pathway engineering presents a significant opportunity. By understanding the enzymatic machinery, researchers could engineer microbial hosts like Escherichia coli or Saccharomyces cerevisiae for the heterologous production of this compound and its precursors. researchgate.net This would provide a sustainable and scalable source of the compound, overcoming the limitations of isolation from natural sources. Furthermore, manipulating the biosynthetic pathway—for instance, by knocking out specific tailoring enzymes or introducing enzymes from other pathways—could lead to the production of novel dolineone analogs with potentially improved properties. frontiersin.orgresearchgate.net

| Enzyme Class | Putative Function in this compound Pathway | Pathway Engineering Opportunity |

|---|---|---|

| Isoflavone Synthase (IFS) | Catalyzes the formation of the core isoflavonoid skeleton. frontiersin.org | Introduce into a microbial host to initiate the pathway. |

| Cytochrome P450 Monooxygenases | Hydroxylation and ring formation. | Modulate substrate specificity to generate differently hydroxylated analogs. |

| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups. nih.gov | Knockout or introduce novel OMTs to alter the methylation pattern. |

| Prenyltransferases | Addition of prenyl groups, a key step in rotenoid formation. | Use enzymes with different specificities to create analogs with varied side chains. |

| Dehydrogenases/Reductases | Catalyze redox reactions to form specific ring structures. | Overexpress or inhibit to control stereochemistry and saturation levels. |

Development of Novel Synthetic Strategies for Architecturally Complex Analogs

The total synthesis of complex natural products like this compound is a significant challenge that drives innovation in organic chemistry. uchicago.edu While syntheses of rotenoids have been reported, developing flexible and efficient strategies that allow for the creation of a wide range of architecturally complex analogs of this compound is a key future objective. ias.ac.instjohns.edu Such strategies are essential for systematically exploring the structure-activity relationship (SAR) of this class of compounds. nih.gov

Future synthetic research should focus on modular approaches, where key fragments of the dolineone scaffold can be synthesized independently and then assembled. This would allow for greater flexibility in modifying specific parts of the molecule, such as the E-ring or the substitution pattern on the aromatic A-ring. researchgate.net Methodologies like late-stage functionalization, where C-H bonds on the core structure are selectively converted to other functional groups, could provide rapid access to a library of analogs without requiring a complete de novo synthesis for each new compound. The development of stereoselective reactions to control the critical cis-fusion of the B/C rings, a feature known to be crucial for the biological activity of rotenoids, remains a high priority. nih.gov

The creation of analogs could target improved potency, selectivity, or pharmacokinetic properties. For example, introducing polar functional groups could enhance water solubility, while modifying the side chain could alter target binding affinity. nih.gov

| Synthetic Strategy | Objective | Potential Analog Type |

|---|---|---|

| Modular Synthesis | Facilitate rapid diversification of different molecular regions. uchicago.edu | Analogs with modified A, B, C, D, or E rings. |

| Late-Stage C-H Functionalization | Introduce new functional groups on the core scaffold efficiently. | Halogenated, hydroxylated, or aminated dolineone derivatives. |

| Photoredox Catalysis | Enable novel bond formations under mild conditions. nih.gov | Complex ring-fused or functionalized analogs. |

| Asymmetric Catalysis | Control the precise 3D arrangement of atoms. nih.gov | Enantiomerically pure analogs and diastereomers for stereochemistry studies. |

Comprehensive Elucidation of Polypharmacology and Off-Target Effects at the Systems Level

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a common characteristic of natural products. oaepublish.com This multi-target activity can be responsible for both the therapeutic efficacy and the potential side effects of a compound. For this compound, a comprehensive understanding of its polypharmacology is currently lacking. Its structural relative, rotenone (B1679576), is well-known as a potent inhibitor of mitochondrial Complex I, but it also affects other cellular processes, including microtubule assembly and the ubiquitin-proteasome system. nih.govmdpi.com It is plausible that this compound shares some of these targets while also possessing its own unique interaction profile.

A significant research challenge is to move beyond single-target screening and to profile the activity of this compound across a wide range of cellular targets. Techniques such as chemical proteomics, thermal proteome profiling, and affinity-based protein profiling can identify direct binding partners of the compound within the entire proteome. Computational approaches, including molecular docking and pharmacophore modeling against panels of known protein structures, can predict potential off-target interactions that can then be validated experimentally. Understanding these off-target effects is crucial for predicting potential toxicities and for identifying new therapeutic applications for this compound. ukdri.ac.uk

Importance of Stereochemistry in Defining Biological Specificity and Activity

Stereochemistry plays a pivotal role in the biological activity of natural products, as the specific three-dimensional arrangement of atoms dictates how a molecule interacts with its chiral biological targets, such as enzymes and receptors. longdom.orgnih.govmdpi.com Natural products are typically biosynthesized as single enantiomers, and often only one stereoisomer exhibits the desired biological effect. nih.gov

For rotenoids, the stereochemistry of the cis-fused B/C ring junction at positions 6a and 12a is known to be critical for their activity, particularly for the inhibition of mitochondrial complex I. nih.gov The absolute configuration of this compound is therefore presumed to be essential for its biological specificity. A key research imperative is to synthesize the other stereoisomers of dolineone, including its enantiomer ((-)-Dolineone) and its diastereomers (e.g., with a trans-fused B/C ring system), and to compare their biological activities. nih.gov

This comparative analysis will provide definitive insights into the structural requirements for target binding and activity. Such studies can reveal which parts of the molecule are critical for target recognition and which can be modified without loss of activity, providing invaluable information for the design of novel, potent, and specific analogs. researchgate.net

Integration of Multi-Omics Data for a Holistic Systems Biology Understanding

To fully comprehend the biological impact of this compound, a reductionist, single-pathway approach is insufficient. A systems biology approach, which integrates multiple layers of biological information ("multi-omics"), is necessary to build a holistic picture of the compound's effects on a cell or organism. nih.govresearchgate.net This involves combining data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles) to create comprehensive models of cellular responses. researchgate.netnih.gov

A future research challenge is to apply this multi-omics strategy to cells or model organisms treated with this compound. For example, transcriptomic analysis (e.g., RNA-seq) could reveal which genes are up- or down-regulated upon exposure, pointing to the cellular pathways being perturbed. nih.gov Proteomics could identify changes in protein abundance or post-translational modifications, while metabolomics could reveal disruptions in metabolic networks. nih.gov

Integrating these large datasets requires sophisticated bioinformatics and computational modeling to build predictive networks of the compound's mechanism of action. mdpi.comfuturelearn.com This systems-level understanding can uncover unexpected mechanisms, identify biomarkers of response, and provide a more complete and accurate picture of the physiological effects of this compound, moving far beyond the study of a single target. researchgate.net

Q & A

Q. What protocols ensure reproducibility in this compound research across laboratories?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (spectra, chromatograms) in supplementary materials with metadata (instrument settings, software versions). Use collaborative platforms (Zenodo, Figshare) for open-access sharing. Conduct inter-lab ring trials to validate key findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.